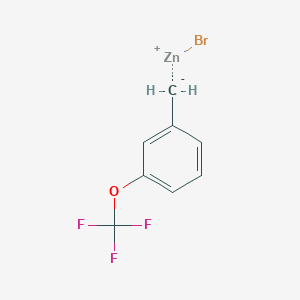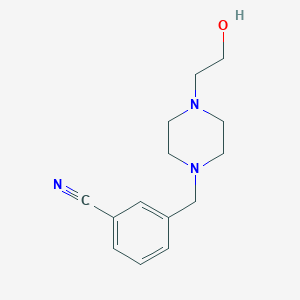![molecular formula C13H17BrFNZn B14895654 4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The presence of the fluoro and homopiperidino groups in the molecule provides unique reactivity and selectivity, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide typically involves the reaction of 4-fluoro-2-[(1-homopiperidino)methyl]phenylmagnesium bromide with a zinc halide, such as zinc bromide. This reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product by providing better control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Anhydrous solvents (e.g., THF), inert atmosphere (e.g., nitrogen or argon), moderate temperatures (e.g., 50-80°C)
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds for drug discovery.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials and fine chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst for further cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-[(1-homopiperidino)methyl]phenylmagnesium bromide
- 4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide
- 4-Fluoro-2-[(1-morpholino)methyl]phenylZinc bromide
Uniqueness
4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide stands out due to the presence of the homopiperidino group, which provides unique steric and electronic properties. This can lead to different reactivity and selectivity compared to other similar compounds, making it a valuable reagent in specific synthetic applications .
Propriétés
Formule moléculaire |
C13H17BrFNZn |
|---|---|
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]azepane |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;;/h5,7,10H,1-4,8-9,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
IWHCXPRIDSGELM-UHFFFAOYSA-M |
SMILES canonique |
C1CCCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)


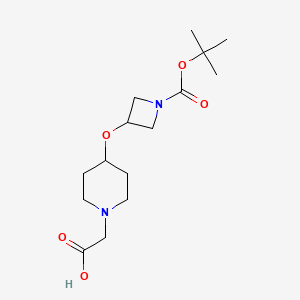

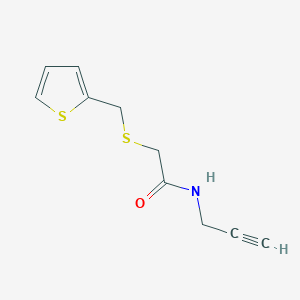

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
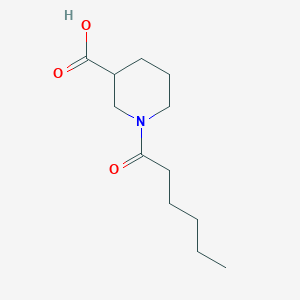
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)

